1-Benzhydryl-3-(iodomethyl)azetidine
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Overview
Description
1-Benzhydryl-3-(iodomethyl)azetidine is a chemical compound with the molecular formula C17H18IN and a molecular weight of 363.24 g/mol This compound features an azetidine ring substituted with a benzhydryl group and an iodomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-(iodomethyl)azetidine can be synthesized through a multi-step process involving the formation of the azetidine ring followed by the introduction of the benzhydryl and iodomethyl groups. One common method involves the reaction of benzhydryl chloride with azetidine in the presence of a base to form 1-benzhydrylazetidine. This intermediate is then reacted with iodomethane under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-(iodomethyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
- Substitution reactions yield products where the iodomethyl group is replaced by other functional groups.
- Oxidation and reduction reactions result in the formation of various oxidized or reduced derivatives of the compound .
Scientific Research Applications
1-Benzhydryl-3-(iodomethyl)azetidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzhydryl-3-(iodomethyl)azetidine involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The benzhydryl group may contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
1-Benzhydrylazetidine: Lacks the iodomethyl group, resulting in different reactivity and applications.
3-(Iodomethyl)azetidine:
1-Benzhydryl-3-(chloromethyl)azetidine: Similar structure but with a chloromethyl group instead of an iodomethyl group, leading to different reactivity in substitution reactions.
Uniqueness: 1-Benzhydryl-3-(iodomethyl)azetidine is unique due to the presence of both the benzhydryl and iodomethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications and synthetic processes.
Properties
IUPAC Name |
1-benzhydryl-3-(iodomethyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18IN/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRGSYGLIJSXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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